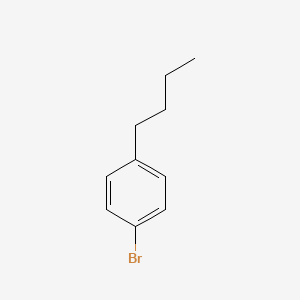

1-Bromo-4-butylbenzene

描述

Significance of Aryl Halides in Modern Chemical Transformations

Aryl halides are pivotal intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals and agrochemicals to advanced materials. wikipedia.orgiitk.ac.intaylorandfrancis.com Their utility stems from the carbon-halogen bond, which can be activated to participate in various reactions. Unlike their aliphatic counterparts, aryl halides generally exhibit lower reactivity towards simple nucleophilic substitution due to the strength of the carbon-halogen bond and the electronic repulsion of the aromatic ring. wikipedia.orglibretexts.org

However, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized the use of aryl halides. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methodologies have become indispensable tools in modern organic synthesis.

Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds. wikipedia.org These reagents act as powerful nucleophiles, enabling the formation of new bonds with a variety of electrophiles. The versatility of aryl halides also extends to their use in the synthesis of complex molecules, where they serve as starting materials for constructing intricate molecular architectures. taylorandfrancis.comlibretexts.org

Overview of 1-Bromo-4-butylbenzene as a Strategic Synthetic Intermediate

This compound is a prominent example of an aryl halide that serves as a strategic intermediate in organic synthesis. Its structure, featuring a bromine atom and a butyl group attached to a benzene (B151609) ring, provides a versatile scaffold for further chemical modification. The butyl group can influence the compound's physical properties, such as solubility, and can play a role in the steric and electronic environment of the molecule.

This compound is frequently employed in cross-coupling reactions to create new carbon-carbon bonds. biosynth.com For instance, it can be reacted with boronic acids in the presence of a palladium catalyst (Suzuki coupling) to form biaryl compounds, which are common motifs in pharmaceuticals and specialty chemicals. taylorandfrancis.com

The bromine atom in this compound is a key functional handle. It can be readily transformed into other functional groups. For example, it can undergo lithium-bromide exchange with organolithium reagents like n-butyllithium to generate an aryllithium species. fishersci.commedchemexpress.com This reactive intermediate can then be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring.

The strategic importance of this compound lies in its ability to act as a building block for more complex molecules. Its predictable reactivity and commercial availability make it a valuable tool for chemists in both academic research and industrial applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br |

| Molar Mass | 213.11 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 41492-05-1 nih.gov |

| Density | 1.229 g/cm³ fishersci.com |

| Boiling Point | 231-232 °C fishersci.com |

| Melting Point | 15-16 °C fishersci.com |

| Flash Point | 97 °C fishersci.com |

| Refractive Index | 1.533 fishersci.com |

| Solubility | Insoluble in water fishersci.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGVKVZXDWGJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334540 | |

| Record name | 1-Bromo-4-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41492-05-1 | |

| Record name | 1-Bromo-4-butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41492-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-bromo-4-butyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Butylbenzene

Catalytic Approaches for the Regioselective Bromination of Butylbenzene (B1677000)

The direct bromination of butylbenzene presents a regioselectivity challenge, as the reaction can potentially yield ortho and para isomers. The butyl group, being an alkyl group, is an ortho-, para-director in electrophilic aromatic substitution reactions. However, advanced catalytic methods have been developed to steer the reaction preferentially towards the desired para-isomer, 1-bromo-4-butylbenzene.

Electrophilic Aromatic Substitution Protocols for Bromination

Electrophilic aromatic bromination is the most conventional route for synthesizing aryl bromides. nih.gov For butylbenzene, the goal is to maximize the formation of the para-substituted product over the ortho-isomer. The steric hindrance caused by the relatively bulky butyl group naturally disfavors substitution at the adjacent ortho positions, making para-substitution more likely.

To enhance this inherent selectivity, specific catalytic protocols are employed. The use of Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) with molecular bromine (Br₂) is a standard method. libretexts.org These catalysts polarize the Br-Br bond, creating a potent electrophile. libretexts.org More advanced methods utilize reagents like N-bromosuccinimide (NBS) in conjunction with shape-selective catalysts such as zeolites. Zeolites, with their defined pore structures, can sterically restrict the transition state that leads to the ortho-product, thereby achieving high para-selectivity. nih.gov

| Catalyst/Reagent System | Substrate | Key Conditions | Major Product | Typical Para:Ortho Ratio |

| Br₂ / FeBr₃ | Butylbenzene | Dark, room temperature | This compound | >10:1 |

| NBS / Zeolite (e.g., H-ZSM-5) | Butylbenzene | Mild heating, solvent | This compound | High (>95% para) |

| Tetrabutylammonium tribromide | Butylbenzene | Acetonitrile, room temp. | This compound | High para-selectivity |

This table presents typical outcomes for the regioselective bromination of butylbenzene, illustrating how catalyst choice influences the isomeric ratio.

Mechanistic Insights into Catalyzed Bromination Reactions

The catalyzed bromination of butylbenzene follows the general mechanism of electrophilic aromatic substitution. libretexts.org The process can be broken down into key steps:

Generation of the Electrophile : The Lewis acid catalyst (e.g., FeBr₃) interacts with molecular bromine to form a highly polarized complex, which behaves as a source of the electrophilic bromine cation (Br⁺). libretexts.orgkhanacademy.org

Nucleophilic Attack : The π-electron system of the butylbenzene ring acts as a nucleophile, attacking the electrophilic bromine. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized across the ring, with significant resonance structures placing the charge ortho and para to the site of bromine addition. The electron-donating nature of the butyl group helps to stabilize these intermediates.

Deprotonation and Aromatization : In the final step, a weak base, typically the FeBr₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new bromine substituent. libretexts.orglibretexts.org This action restores the aromatic π-system and regenerates the Lewis acid catalyst, yielding the final product, this compound. libretexts.org

The regioselectivity is determined during the nucleophilic attack step. The transition states leading to the formation of the ortho- and para-arenium ions are lower in energy than the one leading to the meta-isomer due to the stabilizing effect of the alkyl group. However, the steric clash between the incoming bromine electrophile and the butyl group raises the energy of the transition state for ortho-attack, thus favoring the formation of the para-product. gla.ac.uk

Cross-Coupling Strategies in the Construction of the this compound Framework

While direct bromination is a common method to synthesize this compound, its true synthetic utility is often realized when it is used as a substrate in cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon bonds, using the bromo-substituted position as a reactive handle.

Palladium-Catalyzed Cross-Coupling Syntheses

Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency and functional group tolerance in forming C-C bonds. rsc.orgnih.gov this compound is an ideal substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org While not a method to form this compound itself, it is a primary pathway where this compound serves as a precursor to construct more complex biaryl structures, which are common in medicinal chemistry and materials science. mdpi.comresearchgate.net

The general catalytic cycle involves the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

| Aryl Halide | Boronic Acid | Pd Catalyst / Ligand | Base | Product | Yield |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Butyl-1,1'-biphenyl | >90% |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Butyl-4'-methoxy-1,1'-biphenyl | High |

| This compound | Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-(4-Butylphenyl)naphthalene | High |

This table provides representative examples of Suzuki-Miyaura coupling reactions using this compound as a starting material.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. acs.orgresearchgate.net This reaction makes this compound a valuable precursor for synthesizing aryl-alkyne structures, which are important in various applications, including the synthesis of natural products and functional materials. ucsb.edu

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) salt co-catalyst and a base, such as an amine. researchgate.net Modern protocols have also been developed that are copper-free, often conducted under milder conditions. ucsb.eduacs.org The reaction pathway involves a palladium catalytic cycle similar to the Suzuki coupling, and a separate copper cycle that forms a copper(I) acetylide intermediate.

| Aryl Halide | Alkyne | Catalyst System | Base | Product | Yield |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1-(4-Butylphenyl)-2-phenylethyne | >95% |

| This compound | Trimethylsilylacetylene | Pd/t-BuPCy₂ | Cs₂CO₃ | (4-Butylphenylethynyl)trimethylsilane | High |

| This compound | 1-Heptyne | PdCl₂(CH₃CN)₂ / XPhos | Diisopropylamine | 1-(Hept-1-yn-1-yl)-4-butylbenzene | High |

This table illustrates the utility of this compound as a precursor in Sonogashira coupling reactions.

Lithium-Bromine Exchange Reactions in Aryl Halide Formation

The lithium-bromine exchange is a fundamental and powerful transformation in organometallic chemistry used for the preparation of aryllithium reagents from aryl bromides. wikipedia.orgbeilstein-journals.org Discovered independently by Henry Gilman and Georg Wittig in the late 1930s, this reaction involves the treatment of an organic halide with an organolithium compound, resulting in a metathesis where the lithium and halogen atoms swap positions. beilstein-journals.orgresearchgate.net This method is particularly valuable for creating aryllithium compounds that are not accessible through direct lithiation (hydrogen-metal exchange). ias.ac.in The reaction is an equilibrium process, driven to completion if the newly formed organolithium species is more stable than the starting reagent. saylor.org For aryl bromides, the use of alkyllithium reagents like butyllithium (B86547) effectively generates the corresponding aryllithium, which can then be used in a wide array of subsequent reactions, including the formation of new carbon-carbon bonds. wikipedia.orgbiosynth.com

The choice of organolithium reagent is critical and significantly influences the outcome of the lithium-bromine exchange. The most commonly used reagents are n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). wikipedia.org These reagents differ in their reactivity and selectivity. Generally, s-BuLi and t-BuLi are more reactive than n-BuLi. wikipedia.org

In the context of preparing 4-butylphenyllithium from this compound (or its close analogue 1-bromo-4-tert-butylbenzene), the reactivity of the butyllithium isomer is a determining factor in product distribution. acs.orgnih.gov While n-BuLi can be effective under specific conditions, it is more prone to side reactions, such as coupling. nih.govsigmaaldrich.com In contrast, t-BuLi is often more efficient at promoting the desired lithium-bromine exchange, minimizing unwanted byproducts. acs.orgacs.org The higher reactivity of t-BuLi ensures that the exchange process is rapid, even at low temperatures, which can be crucial for substrates with sensitive functional groups. wikipedia.org The reaction with t-BuLi often proceeds cleanly, yielding the desired aryllithium species in high yields. acs.orgresearchgate.net

Table 1: Influence of Organolithium Reagent on Lithium-Bromine Exchange Reactivity

| Organolithium Reagent | General Reactivity | Common Outcomes with Aryl Bromides | Key Findings |

| n-Butyllithium (n-BuLi) | Moderately reactive | Can lead to a mix of exchange and coupling products depending on solvent and temperature. nih.govsigmaaldrich.com | Its effectiveness is highly dependent on solvent conditions; can be slow or lead to significant side reactions. acs.orgnih.gov |

| tert-Butyllithium (t-BuLi) | Highly reactive | Primarily results in clean and efficient lithium-bromine exchange. acs.orgresearchgate.net | Favors the exchange reaction in a wide range of solvents, providing high yields of the desired aryllithium. acs.orgacs.org |

The solvent system employed in a lithium-bromine exchange reaction has a profound impact on the reaction's rate and outcome. researchgate.netacs.org The polarity and coordinating ability of the solvent influence the aggregation state and reactivity of the organolithium reagent. researchgate.netprinceton.edu

Detailed studies on the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi and t-BuLi at 0 °C have demonstrated the critical role of the solvent. acs.orgnih.govsigmaaldrich.com

With n-BuLi:

In a non-polar hydrocarbon solvent like pure heptane (B126788), no reaction occurs. nih.govsigmaaldrich.com

In pure diethyl ether (Et₂O), the exchange reaction is slow. nih.govsigmaaldrich.com

However, in a mixture of heptane containing a small amount of a coordinating ether like tetrahydrofuran (B95107) (THF), the reaction becomes virtually quantitative, yielding the desired aryllithium. acs.orgnih.gov

In pure THF, n-BuLi leads to considerable amounts of coupling byproducts. nih.govsigmaaldrich.com

With t-BuLi:

Lithium-bromine exchange is the predominant outcome in nearly all solvents studied, except for pure heptane. acs.orgacs.org

The presence of even a small quantity of various ethers (such as diethyl ether, THF, or methyl tert-butyl ether (MTBE)) in a hydrocarbon medium results in excellent yields (>97%) of the (4-tert-butylphenyl)lithium. acs.orgresearchgate.net

This demonstrates that for a successful and clean lithium-bromine exchange, the solvent must be carefully chosen to match the reactivity of the specific organolithium reagent. researchgate.net

Table 2: Effect of Solvent on the Reaction of 1-Bromo-4-tert-butylbenzene with Butyllithium Reagents at 0 °C

| Organolithium Reagent | Solvent | Predominant Outcome | Reference |

| n-BuLi | Heptane | No Reaction | nih.govsigmaaldrich.com |

| Diethyl Ether | Slow Exchange | nih.govsigmaaldrich.com | |

| THF/Heptane (Mixture) | Quantitative Exchange | acs.orgnih.gov | |

| THF (Pure) | Significant Coupling | nih.govsigmaaldrich.com | |

| t-BuLi | Heptane | No Reaction | acs.orgacs.org |

| Ether/Heptane (Mixture) | >97% Exchange | acs.orgresearchgate.net |

Emerging and Sustainable Synthetic Routes for this compound

While lithium-bromine exchange is a powerful method for the functionalization of this compound, its synthesis traditionally relies on the electrophilic bromination of butylbenzene. youtube.com This classic approach often uses elemental bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com Modern research, however, is increasingly focused on developing more sustainable and efficient "green" methodologies for the synthesis of aryl halides.

Emerging strategies aim to reduce waste, avoid harsh reagents, and improve energy efficiency. For the synthesis of compounds like this compound, this includes the development of catalytic bromination reactions that operate under milder conditions. rsc.org The use of N-bromosuccinimide (NBS) as a bromine source, for instance, can offer a safer and more manageable alternative to liquid bromine. libretexts.orglibretexts.org

Furthermore, the field of transition-metal catalysis offers promising avenues. While direct catalytic C-H bromination of alkylbenzenes is an area of ongoing research, related sustainable reactions highlight the trend toward greener chemistry. For example, copper-catalyzed methods have been developed for the hydroxylation of aryl bromides in water, providing an environmentally friendly way to synthesize phenols. rsc.orgrsc.org Similarly, nickel-catalyzed reductive coupling reactions can now join two electrophiles, such as an aryl bromide and an alkyl bromide, avoiding the need to pre-form a reactive organometallic nucleophile. nih.govacs.org These advanced catalytic systems, which often tolerate a wide range of functional groups and can be performed on the benchtop without strict exclusion of air or moisture, represent the future of aryl halide chemistry and will likely lead to more direct and sustainable syntheses of this compound. nih.govacs.org

Reactivity and Mechanistic Studies of 1 Bromo 4 Butylbenzene

Carbon-Carbon Bond Forming Reactions Involving the Bromine Atom

The bromine atom in 1-bromo-4-butylbenzene serves as a key functional group, enabling a variety of carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. smolecule.com For instance, it can be used to synthesize 4-tert-butyl-phenylboronic acid. sigmaaldrich.com The reaction of this compound with boronic acids proceeds efficiently to create biaryl structures.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product | Yield (%) |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/water | 80-100°C | 4-Butyl-1,1'-biphenyl | 70-85 |

Stille Coupling: The Stille reaction couples this compound with an organotin compound, catalyzed by palladium. This method is also effective for creating new C-C bonds.

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base. thieme-connect.com Studies have shown that even non-activated aryl bromides like 1-bromo-4-tert-butylbenzene (B1210543) can undergo Heck reactions, although sometimes at a slower rate. wiley.com For example, the reaction of 1-bromo-4-tert-butylbenzene with but-1-en-3-one, in the presence of a palladium catalyst and hydroquinone, leads to complete conversion of the aryl bromide. thieme-connect.com The steric bulk of the butyl group can influence the yield of the product. nih.gov

| Alkene | Catalyst | Base | Solvent | Additive | Product |

| But-1-en-3-one | [Pd(C₃H₅)Cl]₂/Tedicyp | Sodium acetate | N,N-dimethylformamide | Hydroquinone | (E)-1-(4-tert-butylphenyl)but-1-en-3-one |

Sonogashira Coupling: This coupling reaction involves the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. thieme-connect.com This reaction is a reliable method for the synthesis of aryl alkynes. Recent advancements have explored copper-free Sonogashira couplings, which can be challenging for less reactive aryl bromides. escholarship.org Studies have also investigated 1,4-palladium migration/Sonogashira coupling reactions. researchgate.netresearchgate.net

Direct Arylation and Alkylation Protocols

Direct arylation provides an alternative to traditional cross-coupling reactions by forming carbon-carbon bonds through the activation of C-H bonds. Research has focused on the direct 2-arylation of benzoxazoles with aryl bromides like 1-bromo-4-tert-butylbenzene using a copper catalyst. researchgate.net

Alkylation of this compound can be achieved through various methods, including Friedel-Crafts reactions, though these can be challenging. Grignard reagent-based alkylation offers another route.

Nucleophilic Substitution and Functionalization of the Aryl Bromide Moiety

The bromine atom on the aromatic ring of this compound can be replaced by various nucleophiles.

Investigations into Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on this compound typically requires strong electron-withdrawing groups on the ring to proceed efficiently. philadelphia.edu.jo The sec-butyl group is an activating alkyl substituent, which can influence the reaction. In the absence of such groups, the reaction is generally slow. The bromine atom acts as a leaving group and can be displaced by nucleophiles like hydroxide, cyanide, or amines. smolecule.com

Metal-Mediated Halogen Exchange Reactions

The bromine atom of this compound can be exchanged for other halogens or functional groups through metal-mediated processes.

Lithium-Bromine Exchange: This reaction, typically using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817), is a common method to convert the aryl bromide into a more reactive organolithium species. smolecule.comsigmaaldrich.comlookchem.com The resulting (4-butylphenyl)lithium can then be used in subsequent reactions. The solvent plays a crucial role in the efficiency of this exchange. For example, the reaction of 1-bromo-4-tert-butylbenzene with n-BuLi is significantly affected by the solvent composition, with a heptane (B126788)/THF mixture providing nearly quantitative exchange. researchgate.net

| Organolithium Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| t-BuLi | Heptane/Ether | 0 | (4-tert-butylphenyl)lithium | >97 researchgate.net |

| n-BuLi | Heptane/THF | 0 | (4-tert-butylphenyl)lithium | ~100 researchgate.net |

Other Halogen Exchange Reactions: The bromine can be exchanged for iodine using reagents like sodium iodide in the presence of a copper(I) catalyst. This can sometimes lead to the formation of mixed halides and dehalogenated byproducts.

Electrophilic Aromatic Reactivity of the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the bromine atom and the butyl group—direct the position of the incoming electrophile.

The butyl group is an ortho-, para-directing activator, while the bromine atom is an ortho-, para-directing deactivator. The interplay of their electronic and steric effects determines the regioselectivity of the substitution. For example, in the nitration of bromobenzene (B47551), the incoming nitro group is directed to the ortho and para positions. pbworks.com Similarly, the bromination of p-t-butyltoluene results in substitution primarily at the positions ortho and meta to the t-butyl group. researchgate.net In the case of this compound, electrophilic attack will be directed to the positions ortho to the butyl group and meta to the bromine atom.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. pbworks.com

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). chemdad.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively.

Quantum Chemical Investigations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms involving aryl halides like this compound. These computational studies provide invaluable insights into the geometries, energies, and electronic structures of transient species such as reaction intermediates and transition states, which are often difficult or impossible to characterize experimentally. While specific computational studies exclusively targeting this compound are not extensively documented in the literature, a wealth of data from analogous para-substituted bromobenzenes allows for a detailed and predictive understanding of its reactivity.

Research on related compounds, such as 1-bromo-4-(sec-butyl)benzene (B1274128) and 1-bromo-4-tert-butylbenzene, offers a clear window into the behavior of this compound. Computational modeling using DFT can predict the transition states to optimize catalyst selection in cross-coupling reactions. For instance, in palladium-catalyzed reactions, the choice between catalysts like copper(I) iodide and a palladium complex can be guided by the calculated activation energies for the respective catalytic cycles.

The electronic nature of the substituent at the para position significantly influences the stability of intermediates and the energy of transition states. The butyl group in this compound is an electron-donating group, which affects the electron density of the aromatic ring and, consequently, its reactivity in various transformations.

Transition States in Cross-Coupling Reactions

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the oxidative addition of the aryl bromide to a low-valent palladium(0) complex is a critical step. This step involves a transition state where the C-Br bond is breaking and new Pd-C and Pd-Br bonds are forming.

Kinetic and mechanistic studies on the Heck reaction of various bromoarenes with n-butyl acrylate (B77674) have provided insights into the electronic demands of the transition state. A Hammett plot for the competitive reactions of substituted bromoarenes yielded a ρ value of +2.4 to +2.5. researchgate.netacs.org This positive ρ value indicates that electron-withdrawing groups accelerate the reaction, implying the development of negative charge at the aromatic ring in the transition state of the oxidative addition step. Although the butyl group is electron-donating, this data helps in understanding the electronic landscape of the transition state.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the transition states in a Suzuki-Miyaura coupling reaction, based on data for analogous reactions.

| Reaction Step | Species | Calculated Parameter | Value (kcal/mol) |

| Oxidative Addition | Transition State 1 (TS1) | Activation Energy (ΔE‡) | 15 - 20 |

| Transmetalation | Transition State 2 (TS2) | Activation Energy (ΔE‡) | 10 - 15 |

| Reductive Elimination | Transition State 3 (TS3) | Activation Energy (ΔE‡) | 5 - 10 |

This table is illustrative and based on typical values for Suzuki-Miyaura reactions of aryl bromides.

Intermediates in Grignard Reagent Formation and Lithium-Halogen Exchange

The formation of a Grignard reagent from this compound involves the reaction with magnesium metal. The mechanism is believed to involve single electron transfer (SET) steps on the magnesium surface, leading to the formation of a radical anion intermediate which then collapses to form the organomagnesium species.

Similarly, lithium-halogen exchange with organolithium reagents like n-butyllithium or tert-butyllithium proceeds through ate-complex intermediates. researchgate.net Studies on 1-bromo-4-tert-butylbenzene have shown that the solvent plays a crucial role in these reactions. researchgate.net In non-polar solvents like heptane, the reaction with n-BuLi is very slow, but the rate increases dramatically with the addition of a coordinating solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This is due to the ability of the ether to break down the oligomeric structure of the organolithium reagent and to solvate the lithium cation in the transition state. researchgate.net

Quantum chemical calculations on model systems for lithium-halogen exchange have identified four-center transition states where the lithium atom is simultaneously interacting with the bromine and the carbon atom of the aromatic ring, as well as the alkyl group of the organolithium reagent. whiterose.ac.uk

The following table summarizes the key intermediates and transition states in the reactions of this compound, with their characteristics inferred from studies on similar molecules.

| Reaction Type | Key Intermediate / Transition State | Description | Influencing Factors |

| Suzuki-Miyaura Coupling | Pd(0)-Aryl-Br π-complex | Initial interaction before oxidative addition | Ligand sterics and electronics |

| Suzuki-Miyaura Coupling | Oxidative Addition Transition State | Three-centered [Pd-C-Br]‡ structure | Substituent electronics (Hammett ρ > 0) researchgate.netacs.org |

| Suzuki-Miyaura Coupling | Aryl-Pd(II)-Br Intermediate | Product of oxidative addition | Solvent, nature of the base |

| Grignard Formation | Aryl Radical Anion | Formed by single electron transfer from Mg | Magnesium surface activity |

| Lithium-Halogen Exchange | Ate-complex Intermediate | [Ar-Br-R-Li]⁻ | Solvent polarity, temperature researchgate.net |

| Lithium-Halogen Exchange | Four-center Transition State | Bridged structure involving Li, Br, and two C atoms | Nature of the organolithium reagent whiterose.ac.uk |

Spectroscopic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 1-Bromo-4-butylbenzene can be established.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their immediate electronic environment. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the butyl side chain. chemicalbook.com

The aromatic region typically displays two distinct signals, which appear as doublets due to the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho to the bromine atom are deshielded and resonate at a lower field compared to the protons ortho to the alkyl group. The butyl chain protons give rise to a set of multiplets, with the terminal methyl group appearing at the highest field. chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Br) | ~7.40 | Doublet |

| Aromatic (ortho to butyl) | ~7.05 | Doublet |

| Benzylic (-CH₂-) | ~2.55 | Triplet |

| Methylene (-CH₂CH₂CH₂CH₃) | ~1.55 | Multiplet |

| Methylene (-CH₂CH₂CH₃) | ~1.30 | Multiplet |

| Methyl (-CH₃) | ~0.90 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. chemicalbook.com Due to the symmetry of the para-substituted benzene ring, four distinct signals are observed for the aromatic carbons. The carbon atom bonded to the bromine atom (ipso-carbon) is significantly deshielded. The carbons of the butyl chain also show characteristic chemical shifts. chemicalbook.comnih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound chemicalbook.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Br | ~120.0 |

| C-Alkyl | ~142.0 |

| Aromatic CH (ortho to Br) | ~131.5 |

| Aromatic CH (ortho to butyl) | ~130.0 |

| Benzylic (-CH₂-) | ~35.0 |

| Methylene (-CH₂CH₂CH₂CH₃) | ~33.5 |

| Methylene (-CH₂CH₂CH₃) | ~22.0 |

| Methyl (-CH₃) | ~14.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups and probing the vibrational modes of this compound. nih.gov

The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to specific molecular vibrations. nih.govchemicalbook.com Key absorptions include C-H stretching vibrations from both the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching vibration. chemicalbook.com The technique is typically performed on a neat sample of the liquid compound. nih.gov

ATR-IR spectroscopy is a convenient alternative to traditional transmission FTIR for obtaining the infrared spectrum of this compound. nih.gov This technique allows for the direct analysis of the liquid sample with minimal preparation. The resulting spectrum is comparable to the FTIR spectrum and displays the same characteristic vibrational bands for the aromatic and alkyl moieties. nih.gov

Raman spectroscopy provides complementary information to FTIR. The FT-Raman spectrum of this compound is particularly useful for observing the symmetric vibrations and the vibrations of the carbon skeleton, which are often weak in the infrared spectrum. nih.gov The C-Br stretching vibration also gives a characteristic Raman signal.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-Br Stretch | ~650-550 | ~650-550 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum provides a clear molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum is distinguished by the presence of a doublet for the molecular ion peak, a direct consequence of the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio). This results in two molecular ion peaks of nearly equal intensity at m/z 212 and 214, corresponding to [C10H1379Br]+• and [C10H1381Br]+•, respectively. rsc.orgfishersci.be The molecular formula is C10H13Br, with a molecular weight of approximately 213.11 g/mol . nih.govlibretexts.org

The fragmentation pattern is dominated by cleavages related to the butyl chain and the carbon-bromine bond. The most significant fragmentation pathway involves a McLafferty rearrangement, leading to the loss of a propyl radical (•C3H7), which results in the base peak in the spectrum. Another key fragmentation is the cleavage of the C-Br bond. A notable fragment corresponding to the tropylium (B1234903) ion ([C7H7]+) is also observed, a common feature in the mass spectra of alkylbenzenes. rsc.org

Table 1: Prominent Mass Spectral Fragments of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) rsc.org | Fragmentation Pathway |

| 214 | [C10H1381Br]+• | 24.4 | Molecular Ion (81Br isotope) |

| 212 | [C10H1379Br]+• | 25.0 | Molecular Ion (79Br isotope) |

| 171 | [C7H881Br]+• | 97.6 | Loss of •C3H7 (McLafferty Rearrangement) |

| 169 | [C7H879Br]+• | 100.0 | Loss of •C3H7 (McLafferty Rearrangement) |

| 133 | [C10H13]+ | 4.5 | Loss of •Br |

| 91 | [C7H7]+ | 32.3 | Tropylium Ion |

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of this compound, enabling both its separation from potential impurities and its unambiguous identification. nih.gov The gas chromatography component separates the compound based on its volatility and interaction with the stationary phase, providing a retention time that is characteristic of the molecule under specific analytical conditions. This technique is routinely used to assess the purity of the compound, with commercially available grades often specifying a purity of 97% or higher as determined by GC. sigmaaldrich.com Some suppliers guarantee purities greater than 99.5%. pearson.com

Following separation by GC, the eluted compound is introduced into the mass spectrometer, which generates a mass spectrum. The resulting spectrum, with its specific molecular ion and fragmentation pattern, confirms the identity of the compound by matching it against reference spectra, such as those found in the NIST Mass Spectrometry Data Center. nih.gov This combination of a unique retention time and a fingerprint mass spectrum makes GC-MS a powerful and definitive technique for the identification and quality control of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The primary chromophore in this compound is the benzene ring. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy molecular orbitals (LUMO).

The UV spectrum of unsubstituted benzene exhibits two main absorption bands resulting from π → π* transitions: a strong primary band (E2-band) around 200 nm and a weaker secondary band (B-band), characterized by fine structure, around 254 nm. libretexts.org The presence of substituents on the benzene ring alters the electronic environment of the chromophore, typically causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In this compound, both the bromine atom and the butyl group act as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. Both the halo (-Br) and alkyl (-C4H9) groups typically induce a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) on the benzene absorption bands. libretexts.orgshimadzu.com.sg This is due to the extension of the conjugated π-electron system through the lone pair electrons of the bromine atom and the inductive effects of the alkyl group. Consequently, the characteristic E2 and B bands of the benzene ring in this compound are expected to be shifted to wavelengths longer than 200 nm and 254 nm, respectively.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Butylbenzene

Density Functional Theory (DFT) Applications in Electronic Structure Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules like 1-bromo-4-butylbenzene. DFT methods, particularly those using hybrid functionals such as B3LYP, are used to calculate the fundamental vibrational frequencies and electronic properties of the molecule. irjet.net These calculations are based on the electron density of the molecule rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency.

For substituted benzenes, DFT is applied to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Following geometry optimization, further calculations can yield a wealth of information, including infrared and Raman spectra, which can be compared with experimental data to validate the computational model. irjet.net The electronic properties derived from DFT, such as ionization potential, electron affinity, and total energy, provide a detailed picture of the molecule's electronic makeup.

Table 1: Example of DFT-Calculated Properties for Aromatic Compounds (Note: The following data is illustrative of typical DFT outputs and not specific experimental values for this compound.)

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| Total Energy | -2000 to -3000 Hartrees | Represents the total electronic energy of the molecule at 0 Kelvin. |

| Dipole Moment | 1.5 - 2.5 Debye | Indicates the polarity of the molecule, influenced by the bromine atom. |

| C-Br Bond Length | 1.85 - 1.95 Å | A fundamental geometric parameter affecting reactivity. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be distributed primarily over the π-system of the benzene (B151609) ring and the lone pairs of the bromine atom. The electron-donating butyl group slightly raises the energy of the HOMO, while the electronegative bromine atom lowers it. The LUMO is typically a π* antibonding orbital of the benzene ring.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation, indicating higher chemical reactivity. Computational methods like Time-Dependent DFT (TD-DFT) can predict these orbital energies and the resulting energy gap. irjet.net This analysis is crucial for predicting how this compound will behave in reactions such as electrophilic aromatic substitution or cross-coupling reactions. biosynth.com

Table 2: Illustrative Frontier Orbital Data (Note: These values are representative examples for demonstrating the concept.)

| Orbital | Illustrative Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest energy orbital containing electrons; indicates regions of nucleophilicity. |

| LUMO | -0.8 eV | Lowest energy orbital without electrons; indicates regions of electrophilicity. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference; correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. The MEP map displays the electrostatic potential on the surface of the molecule, typically a constant electron density surface. nsf.gov Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org

For this compound, an MEP map would show a region of high electron density (red) around the electronegative bromine atom due to its lone pairs. The benzene ring would exhibit a π-electron cloud, while the alkyl butyl chain would be relatively neutral (green). The hydrogen atoms of the benzene ring would show a slightly positive potential (blueish-green). This map provides a clear, intuitive guide to the molecule's reactivity, highlighting the bromine atom and the π-system as likely sites for interaction with other chemical species. nsf.gov

Conformational Analysis and Energetic Landscapes of the Butyl Chain

The n-butyl group attached to the benzene ring is flexible and can adopt several different conformations due to rotation around its carbon-carbon single bonds. Conformational analysis involves calculating the potential energy of the molecule as a function of these rotational angles (dihedral angles) to identify the most stable (lowest energy) conformers and the energy barriers between them.

The primary rotations of interest are around the Cα-Cβ and Cβ-Cγ bonds of the butyl chain. The most stable conformation for an n-butyl chain is typically the all-trans or anti-periplanar arrangement, where the carbon backbone is in a zigzag pattern, minimizing steric hindrance. Other conformations, such as the gauche conformation, are higher in energy.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific bonds. This analysis generates an energetic landscape, revealing the energy minima (stable conformers) and transition states (energy barriers). For this compound, the interaction between the butyl chain and the benzene ring is also a factor, but the internal energetics of the chain itself are dominant in determining its preferred shape.

Table 3: Relative Energies of Butyl Chain Conformations (Note: This table provides a qualitative illustration of conformational energetics.)

| Conformation (Cα-Cβ-Cγ-Cδ Dihedral) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti (approx. 180°) | 0.0 | Most stable, staggered conformation. |

| Gauche (approx. ±60°) | ~0.9 | Less stable, staggered conformation with some steric strain. |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are available to study molecules like this compound, each with its own balance of accuracy and computational cost.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. Hartree-Fock (HF) is the simplest ab initio method. More advanced and accurate methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF method to include electron correlation, providing highly accurate results but at a significant computational expense. nsf.gov These are often used as benchmarks for less computationally intensive methods.

Semi-Empirical Methods: These methods (e.g., AM1, PM3, RM1) are faster than DFT or ab initio methods because they simplify the calculations by incorporating parameters derived from experimental data. While less accurate, they are very useful for studying large molecules or for performing initial, exploratory calculations on systems like this compound to quickly screen conformations or reaction pathways before applying more rigorous and costly methods.

Table 4: Comparison of Major Computational Chemistry Methods

| Method Type | Examples | Relative Cost | General Accuracy | Best For |

|---|---|---|---|---|

| Semi-Empirical | AM1, PM3 | Very Low | Low | Very large systems, initial screening. |

| Ab Initio (HF) | Hartree-Fock | Low-Medium | Moderate | Basic calculations, good starting point. |

| Density Functional Theory | B3LYP, PBE0 | Medium | Good-High | Broad applicability, good balance. irjet.net |

| Ab Initio (Correlated) | MP2, CCSD(T) | High-Very High | Very High | High-accuracy benchmarks, small molecules. nsf.gov |

Applications of 1 Bromo 4 Butylbenzene in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Pharmaceutical Intermediate Synthesiscymitquimica.compmarketresearch.comguidechem.com

1-Bromo-4-butylbenzene and its isomers, such as 1-bromo-4-tert-butylbenzene (B1210543), are critical starting materials in the pharmaceutical industry for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). pmarketresearch.com The unique chemical properties of these compounds, including their stability and reactivity, make them indispensable for building complex molecular architectures. pmarketresearch.com The demand for such specialized intermediates is fueled by extensive research and development in medicine, particularly in therapeutics for neurology and oncology. pmarketresearch.com

Derivatization for Active Pharmaceutical Ingredient (API) Developmentpmarketresearch.com

The transformation of this compound into valuable pharmaceutical intermediates is achieved through several key chemical reactions. The bromine atom on the benzene (B151609) ring is a versatile functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

One common derivatization method is the lithium-bromide exchange reaction. fishersci.besigmaaldrich.com This reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817), replaces the bromine atom with a lithium atom. fishersci.besigmaaldrich.com The resulting organolithium compound is a powerful nucleophile, enabling the introduction of various electrophiles to build more complex molecular scaffolds. For instance, 1-bromo-4-tert-butylbenzene is used to synthesize 4-tert-butyl-phenylboronic acid, a crucial reagent in its own right. fishersci.besigmaaldrich.com This process highlights the compound's role in creating other essential building blocks for API synthesis.

Table 1: Key Derivatization Reactions

| Reaction Type | Reagents | Product Type | Application |

|---|---|---|---|

| Lithium-Bromide Exchange | n-butyllithium, tert-butyllithium | Organolithium Intermediate | Precursor for further functionalization fishersci.besigmaaldrich.com |

| Boronic Acid Synthesis | Organolithium intermediate, Borate ester | Phenylboronic Acid | Reagent for Suzuki coupling reactions fishersci.besigmaaldrich.com |

| Cross-Coupling Reactions | Nickel catalyst, Ligand, Reducing agent | Substituted Butylbenzene (B1677000) | Formation of complex APIs google.com |

Synthesis of Anti-inflammatory Agentspmarketresearch.com

This compound isomers serve as precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is found in a patented method for preparing ibuprofen (B1674241). google.com In this process, the related compound 1-bromo-4-isobutylbenzene (B1275543) is subjected to a nickel-catalyzed coupling reaction with methyl 2-chloropropionate. google.com This key step forms the carbon skeleton of ibuprofen methyl ester, which is then hydrolyzed to yield the final ibuprofen product. google.com This synthesis route is highlighted for its mild conditions and high yield. google.com

Precursor for Antipsychotic Drug Analogs (e.g., Aripiprazole)pmarketresearch.com

The synthesis of modern antipsychotic drugs often relies on specialized intermediates derived from brominated compounds. 1-Bromo-4-tert-butylbenzene is specifically identified as a precursor used in the synthesis of antipsychotic drugs like aripiprazole. pmarketresearch.com Research into novel antipsychotic agents has led to the development of quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, demonstrating the ongoing utility of such precursors in medicinal chemistry. acs.org The tert-butylphenyl moiety, introduced via 1-bromo-4-tert-butylbenzene, is a common structural feature in various therapeutic agent candidates.

Contribution to Agrochemical Developmentcymitquimica.compmarketresearch.comguidechem.com

The agrochemical sector is another major area where this compound and its derivatives are employed as crucial intermediates. cymitquimica.compmarketresearch.comguidechem.com These compounds serve as foundational building blocks for a range of products designed to protect crops and enhance agricultural productivity. pmarketresearch.com The global demand for high-performance agrochemicals, driven by factors like food security and pest resistance, directly supports the consumption of these brominated intermediates. pmarketresearch.com

Precursor for Herbicides, Fungicides, and Insecticidespmarketresearch.com

This compound and its isomers are versatile precursors for a wide array of agrochemicals, including herbicides, fungicides, and insecticides. pmarketresearch.com The reactivity of the bromo-functional group allows for its incorporation into diverse molecular frameworks, enabling the development of new active ingredients. For example, the compound is noted as being vital for herbicides like bromoxynil. pmarketresearch.com The ability to modify existing agrochemical structures using this precursor can lead to enhanced efficacy and improved environmental profiles.

Utilization in Advanced Materials Science

This compound is a key intermediate in the development of sophisticated materials, leveraging its chemical properties to build molecules with specific electronic, optical, and thermal characteristics. pmarketresearch.com Its incorporation into larger structures is fundamental to creating components for electronics and specialty polymers.

In the field of electronics, this compound is utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). pmarketresearch.com Derivatives of this compound can function as electron-transport layers or hole-blocking materials, which are critical for the efficiency and performance of OLED devices used in modern displays. pmarketresearch.com

A significant application is its use as a monomer for producing hole-transporting polymers. For example, this compound is a direct precursor for the synthesis of 4-butyltriphenylamine. sigmaaldrich.comsigmaaldrich.com This triarylamine can then be polymerized to form poly(4-butyltriphenylamine), a material with π-conjugated pathways suitable for hole transport layers in electronic devices. sigmaaldrich.comsigmaaldrich.com The synthesis involves a palladium-catalyzed C-N cross-coupling reaction between this compound and an amine.

This compound is a frequently used raw material in the synthesis of liquid crystal (LC) monomers. google.comcymitquimica.com The 4-butylphenyl group is a common structural motif in mesogenic (liquid crystal-forming) compounds. Its presence helps to induce or stabilize the liquid crystal phases necessary for display operation. researchgate.netacs.org

Research has shown the synthesis of novel quinoline-based liquid crystals, such as 2-(4-butylphenyl)-6-methoxyquinoline, which is derived from precursors related to the 4-butylphenyl structure. This particular compound was found to exhibit a nematic liquid crystal phase, transitioning from a crystalline solid to the nematic phase and then to an isotropic liquid upon heating. researchgate.net Another example involves the synthesis of 4-((4-butylphenyl)diazenyl)phenol, an azobenzene (B91143) derivative used for controlling the alignment of liquid crystals on surfaces. acs.org The properties of such compounds are crucial for developing advanced display technologies.

Below is a data table summarizing the properties of a liquid crystal compound incorporating the 4-butylphenyl moiety.

| Compound Name | Structure | Phase Transition Temperatures (°C) | Mesophase Type |

| 2-(4-butylphenyl)-6-methoxyquinoline | Quinoline ring linked to a 4-butylphenyl group | Cr → 86°C → N → 90°C → I | Nematic (N) |

Data sourced from a study on quinoline-containing liquid crystals. researchgate.net Cr = Crystal, N = Nematic, I = Isotropic.

Brominated compounds are widely recognized for their flame-retardant properties. While direct data on this compound is specific, its structural analog, 1-bromo-4-(sec-butyl)benzene (B1274128), is noted as a precursor in the synthesis of flame-retardant polymers like brominated polystyrene. The general principle involves incorporating bromine into the polymer structure, which can interfere with the chemistry of combustion. Derivatives of brominated benzenes are used to enhance the fire resistance of materials such as epoxy resins, which are critical in the aerospace and automotive industries. pmarketresearch.com The pyrolysis of plastics containing bromine-based flame retardants releases various brominated compounds, highlighting their role in the material's composition. researchgate.net

Design and Synthesis of π-Extended Conjugated Systems

This compound is an essential starting material for building larger, π-extended conjugated systems. These systems are characterized by alternating single and multiple bonds that allow for the delocalization of electrons, leading to useful electronic and optical properties. The reactivity of the bromine atom allows it to be a key connection point in coupling reactions to extend these systems. biosynth.com A primary application is the synthesis of triarylamines and their polymers, which are cornerstone materials in organic electronics. sigmaaldrich.comsigmaaldrich.com

Dibenzophospholes, which are phosphorus-containing heterocyclic compounds, are a class of π-conjugated systems investigated for applications in OLEDs due to their electronic properties. epo.orgsouthern.edu The synthesis of dibenzophosphole derivatives is an active area of research. southern.edu While the direct synthesis of dibenzophospholes from this compound is not extensively documented in available literature, the general strategies for creating π-extended systems often rely on precursors like aryl halides. For instance, some patents mention the dibenzophosphole group in the context of OLED materials and use related starting materials like 1-bromo-4-iodobenzene (B50087) in their examples. epo.org The synthesis of phosphine (B1218219) oxides, which can be precursors to phospholes, often starts from aryl bromides, demonstrating the potential utility of this compound in this area of research.

Exploration of Unique Photophysical and Electronic Properties

The investigation of this compound's photophysical and electronic properties is primarily contextualized by its role as a fundamental building block in the synthesis of advanced functional materials. While detailed studies on the isolated molecule are not extensive, its inherent electronic characteristics are crucial in defining the properties of the larger, more complex molecules and polymers it helps to create. Its utility in materials science stems from the unique interplay of its substituent groups, which allows for the precise tuning of electronic and physical properties in target materials.

The electronic nature of the this compound molecule is governed by the competing effects of its two substituents on the aromatic ring. The n-butyl group acts as an electron-donating group (EDG) through an inductive effect, which tends to increase the electron density of the benzene ring. studymind.co.uk Conversely, the bromine atom, due to its high electronegativity, functions as a strong electron-withdrawing group (EWG) via induction, which deactivates the ring towards electrophilic attack. studymind.co.uk This combination of an EDG and an EWG in a para-substitution pattern creates a molecule with a distinct electronic profile, making it a valuable component in the design of materials for organic electronics. Research into the reaction kinetics of substituted bromobenzenes confirms that electron-withdrawing substituents significantly influence the molecule's reactivity, an effect predominantly driven by induction. acs.org

A primary application of this compound in materials science is its use as a precursor to introduce 4-butylphenyl groups into π-conjugated systems. This is a well-established strategy for modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. rsc.orgdiva-portal.org The incorporation of the electron-donating butylphenyl moiety typically raises the HOMO energy level of the resulting conjugated molecule. rsc.org This ability to tune the HOMO-LUMO gap is fundamental in designing materials for specific applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where energy levels must be carefully aligned for efficient device performance. nycu.edu.twdoi.org For instance, its derivatives are used to create host materials for blue OLEDs and to synthesize components for dye-sensitized solar cells. diva-portal.orgnycu.edu.tw

Beyond its electronic contributions, the butyl group provides significant steric and solubility effects. The alkyl chain increases the steric hindrance of molecules, which can be strategically used to control intermolecular packing in the solid state. doi.orgacs.org This is particularly important in the field of OLEDs, where preventing close packing can inhibit aggregation-caused quenching of fluorescence, leading to higher device efficiencies. doi.org Furthermore, the nonpolar butyl chain significantly enhances the solubility of the resulting polymers and large molecules in common organic solvents. This improved solubility is critical for the solution-based processing techniques widely used in the fabrication of large-area, low-cost organic electronic devices.

The spectroscopic properties of this compound are directly related to its electronic structure. Studies on a range of substituted benzenes have shown that the energy of the S₁ ← S₀ electronic transition is highly sensitive to changes in the electron density of the aromatic ring upon photoexcitation. aip.org The presence of both the electron-donating butyl group and the electron-withdrawing bromine atom precisely defines this transition energy for this compound, a property that is transferred to the larger systems it is incorporated into.

The following table summarizes the key electronic properties and their implications in materials science.

| Property/Effect | Description | Consequence in Application |

| Electronic Nature | Features a combination of an electron-donating n-butyl group and an inductively electron-withdrawing bromo group on a benzene ring. studymind.co.uk | Serves as a versatile building block in organometallic reactions and palladium-catalyzed cross-couplings (e.g., Suzuki, Stille). patsnap.com |

| HOMO/LUMO Modulation | Incorporation into conjugated systems tends to raise the HOMO energy level, allowing for fine-tuning of the electronic band gap. rsc.orgdiva-portal.org | Essential for designing and synthesizing materials for OLEDs and OPVs with optimized energy level alignment for charge injection and transport. nycu.edu.twdoi.org |

| Steric Influence | The butyl chain provides steric bulk that can disrupt intermolecular π-π stacking in the solid state. doi.orgacs.org | Helps to prevent fluorescence quenching caused by aggregation, leading to enhanced quantum efficiency in solid-state emitters. acs.org |

| Solubility Enhancement | The nonpolar alkyl chain improves the solubility of derivative polymers and large molecules in organic solvents. | Facilitates the use of solution-based processing and printing techniques for the fabrication of thin-film electronic devices. |

| Spectroscopic Properties | The electronic transitions are defined by the substituent-induced changes in the aromatic ring's electron density. aip.org | The inherent photophysical properties influence the absorption and emission characteristics of the final materials, such as polymers used in light-emitting applications. |

Environmental Fate and Remediation Research Pertaining to 1 Bromo 4 Butylbenzene

Environmental Transport and Distribution Pathways in Various Media

The movement and partitioning of 1-bromo-4-butylbenzene in the environment are dictated by its moderate water solubility, relatively high octanol-water partition coefficient (log Kow), and predicted volatility. These properties suggest that the compound will be distributed across air, water, and soil compartments.

The potential for this compound to be transported via surface runoff is linked to its adsorption to soil and sediment particles. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to sorb to organic matter in soil. For the related compound bromobenzene (B47551), the estimated soil adsorption coefficient (Koc) is 268, suggesting moderate mobility in soil. nih.gov For n-butylbenzene, a log Koc of 3.39 has been reported. koreascience.kr Compounds with higher Koc values tend to be more strongly adsorbed to soil and less likely to be transported by runoff water. Given the hydrophobic nature of the butyl group and the bromine atom, this compound is expected to adsorb to soil organic matter, which could limit its transport in the dissolved phase of runoff but increase its transport sorbed to eroded soil particles. A safety data sheet for the related compound 1-bromo-4-tert-butylbenzene (B1210543) suggests it will likely be mobile in the environment due to its volatility. cymitquimica.com

Volatilization from soil and water surfaces is anticipated to be a significant environmental transport pathway for this compound. cymitquimica.comthermofisher.com This is supported by the properties of similar compounds. For instance, 1-bromo-4-fluorobenzene (B142099) has an estimated high vapor pressure and a Henry's law constant that suggest it is likely to volatilize from both dry and moist soil surfaces, as well as from water. ornl.gov The Henry's Law constant for butylbenzene (B1677000) has been reported as 12.7 at 45°C. chemdad.com Once in the atmosphere, the compound would be subject to atmospheric degradation processes. The estimated atmospheric half-life for 1-bromo-4-fluorobenzene, based on reaction with hydroxyl radicals, is 15 days. ornl.gov

| Property | Value/Information | Source |

| Water Solubility | Insoluble | guidechem.com |

| Estimated at 270 mg/L for 1-bromo-4-fluorobenzene | ornl.gov | |

| Soil Adsorption (Koc) | No data available for this compound | ssl-images-amazon.com |

| Estimated at 268 for bromobenzene | nih.gov | |

| 3.39 (log Koc) for n-butylbenzene | koreascience.kr | |

| Volatility | Expected to be a main transport pathway | ornl.govcymitquimica.comthermofisher.com |

| Henry's Law Constant | 12.7 (at 45°C) for butylbenzene | chemdad.com |

| Atmospheric Half-life | Estimated at 15 days for 1-bromo-4-fluorobenzene | ornl.gov |

Biodegradation and Chemical Degradation Mechanisms in Environmental Systems

The persistence of this compound in the environment is dependent on its susceptibility to biodegradation and chemical degradation processes. Halogenated aromatic compounds are generally more resistant to degradation than their non-halogenated counterparts. who.intservice.gov.uk

Research on the biodegradation of n-alkylbenzenes by certain bacterial strains, such as Alcanivorax sp., has shown that the degradation primarily occurs via β-oxidation of the alkyl side chain. nih.gov This process would lead to the formation of brominated benzoic acid or brominated phenylacetic acid, which could be further degraded. The presence of the bromine atom on the aromatic ring can, however, hinder microbial degradation.

Studies on brominated phenols have demonstrated that some fungi, like Trametes versicolor, can degrade these compounds using enzymes such as laccase. europa.eu Anaerobic debromination is also a known degradation pathway for some brominated flame retardants, although this can sometimes lead to the formation of more toxic intermediates. nih.gov Photodegradation, or the breakdown of the compound by light, may also contribute to its degradation in surface waters and the atmosphere, although specific studies on the photodegradation of this compound are lacking. google.combeilstein-journals.org

Ecotoxicological Implications and Environmental Risk Assessment

The ecotoxicological profile of this compound is crucial for assessing its environmental risk. A safety data sheet for the compound classifies it as H410: "Very toxic to aquatic life with long lasting effects". sigmaaldrich.comsigmaaldrich.com This indicates a significant potential for adverse effects on aquatic ecosystems.

While specific toxicity data for this compound is scarce, studies on related compounds provide some insight. An ecotoxicological assessment of bromobenzene (BrB) using a battery of tests on different organisms, including bacteria (Vibrio fischeri), algae (Chlorella vulgaris), and crustaceans (Daphnia magna), concluded that BrB should be classified as toxic to aquatic organisms. researchgate.net The study found varying sensitivity among the different trophic levels. researchgate.net Given the addition of a butyl group, which can increase lipophilicity and potential for bioaccumulation, the toxicity of this compound could be comparable to or greater than that of bromobenzene.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-butylbenzene, and what are the critical reaction parameters?

- Answer : this compound (CAS 41492-05-1) is typically synthesized via bromination of 4-butylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlCl₃. The reaction requires anhydrous conditions to prevent hydrolysis of the catalyst. Alternative methods include Friedel-Crafts alkylation followed by bromination, where the butyl group is introduced using 1-bromobutane and AlCl₃. Critical parameters include temperature control (0–25°C to minimize side reactions), stoichiometric ratios of bromine, and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for structural confirmation. Key signals include a singlet for the aromatic proton (δ 7.3–7.5 ppm) and characteristic splitting for the butyl chain (δ 0.9–1.6 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) verifies molecular ion peaks (m/z 212 for M⁺) and detects impurities. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Cross-referencing with PubChem or EPA DSSTox databases ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizing agents. In case of spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols. Refer to Safety Data Sheets (SDS) for specific emergency measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different catalytic systems?

- Answer : Discrepancies in yields (e.g., 60–85%) often arise from variations in catalyst activity (FeBr₃ vs. AlCl₃), solvent polarity (non-polar vs. dichloromethane), or reaction time. Systematic Design of Experiments (DoE) can isolate variables. For instance, FeBr₃ may offer higher selectivity in bromination but requires strict moisture control. Kinetic studies using in-situ IR or HPLC monitoring can identify side reactions (e.g., di-bromination) and optimize conditions .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Answer : The para-substituted bromine is favored due to the electron-donating butyl group, which activates the benzene ring via +I effects. Density Functional Theory (DFT) calculations show lower activation energy for para-bromination compared to ortho positions. Transient intermediate stabilization by Lewis acid catalysts (e.g., FeBr₃ coordinating to Br⁺) further enhances regioselectivity. Isotopic labeling (e.g., D₂O quenching) can validate intermediates .

Q. What are the emerging applications of this compound in materials science and pharmaceuticals?

- Answer : The compound serves as a precursor for liquid crystals (e.g., via Suzuki coupling to introduce aryl groups) and metal-organic frameworks (MOFs) due to its rigid aromatic core. In pharmaceuticals, it is a key intermediate in synthesizing kinase inhibitors, where the bromine acts as a leaving group in cross-coupling reactions. Recent studies highlight its utility in synthesizing fluorescent probes for cellular imaging .

Data Analysis and Optimization

Q. How should researchers design experiments to optimize the scalability of this compound synthesis?